3-[(3,5-Dibromo-4-octoxyphenyl)-(4-hydroxy-2-oxochromen-3-yl)methyl]-4-hydroxychromen-2-one
Description
This compound is a structurally complex coumarin derivative featuring a central methyl-bridged framework connecting two distinct aromatic systems: a 3,5-dibromo-4-octoxyphenyl group and a 4-hydroxy-2-oxochromen-3-yl moiety.
Properties
Molecular Formula |
C33H30Br2O7 |
|---|---|
Molecular Weight |
698.4 g/mol |
IUPAC Name |
3-[(3,5-dibromo-4-octoxyphenyl)-(4-hydroxy-2-oxochromen-3-yl)methyl]-4-hydroxychromen-2-one |
InChI |
InChI=1S/C33H30Br2O7/c1-2-3-4-5-6-11-16-40-31-22(34)17-19(18-23(31)35)26(27-29(36)20-12-7-9-14-24(20)41-32(27)38)28-30(37)21-13-8-10-15-25(21)42-33(28)39/h7-10,12-15,17-18,26,36-37H,2-6,11,16H2,1H3 |
InChI Key |
KGVOXHQUVUBRFZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC1=C(C=C(C=C1Br)C(C2=C(C3=CC=CC=C3OC2=O)O)C4=C(C5=CC=CC=C5OC4=O)O)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3,5-Dibromo-4-octoxyphenyl)-(4-hydroxy-2-oxochromen-3-yl)methyl]-4-hydroxychromen-2-one typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation and solvent-free conditions can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-[(3,5-Dibromo-4-octoxyphenyl)-(4-hydroxy-2-oxochromen-3-yl)methyl]-4-hydroxychromen-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while reduction may produce more saturated derivatives.
Scientific Research Applications
3-[(3,5-Dibromo-4-octoxyphenyl)-(4-hydroxy-2-oxochromen-3-yl)methyl]-4-hydroxychromen-2-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-[(3,5-Dibromo-4-octoxyphenyl)-(4-hydroxy-2-oxochromen-3-yl)methyl]-4-hydroxychromen-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity .
Comparison with Similar Compounds
Structural Analogues
The compound’s structural uniqueness lies in its dual coumarin cores and brominated aryl group. Key analogues include:
Key Observations :
- The target compound’s octoxy chain enhances lipophilicity compared to Compound 9’s hydroxyl groups, suggesting better membrane permeability but lower aqueous solubility .
Challenges :
- Steric hindrance from the octoxy chain may complicate crystallization, necessitating advanced techniques like SHELXL for structure refinement .
- Bromine incorporation requires precise stoichiometry to avoid overhalogenation.
Physicochemical Properties
| Property | Target Compound | Compound 9 | 4-Hydroxycoumarin |
|---|---|---|---|
| Molecular Weight | ~750 g/mol (estimated) | ~500 g/mol | 176 g/mol |
| LogP (Lipophilicity) | High (Br, C8 chain) | Moderate (Br, OH) | Low (OH) |
| Solubility in Water | Low | Moderate | High |
| Thermal Stability | High (aromatic Br) | Moderate | Low |
Implications :
- The target compound’s low water solubility may limit bioavailability but could be mitigated via formulation (e.g., liposomal encapsulation).
- High thermal stability suggests suitability for high-temperature applications (e.g., material science).
Crystallographic and Computational Insights
- Structural Refinement : Programs like SHELXL are critical for resolving complex structures, particularly with heavy atoms (Br) and flexible chains (octoxy).
- Hypothesized Packing : The octoxy chain may adopt a folded conformation in the crystal lattice to minimize steric clashes, as seen in long-chain alkoxy derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
